

Alk2-IN-2: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **Alk2-IN-2**, a potent and selective inhibitor of Activin receptor-like kinase 2 (ALK2). This document details its chemical properties, mechanism of action, relevant signaling pathways, and experimental protocols for its use in research and drug development.

Core Compound Data

Alk2-IN-2 is a valuable tool for investigating the physiological and pathological roles of ALK2. The fundamental properties of this inhibitor are summarized below.

Property	Value	Reference
CAS Number	2254409-25-9	[1]
Molecular Formula	C28H27N5O2S	
Molecular Weight	497.61 g/mol	[1]
IC50	9 nM	[1]
Selectivity	Over 700-fold selectivity against ALK3	[1]

Mechanism of Action and ALK2 Signaling Pathway

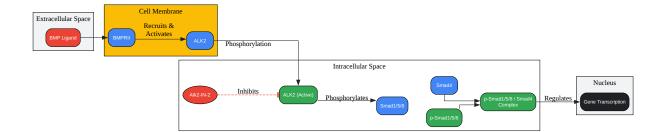


Alk2-IN-2 functions as a potent and selective inhibitor of Activin receptor-like kinase 2 (ALK2), also known as Activin A receptor, type I (ACVR1). ALK2 is a type I serine/threonine kinase receptor and a member of the Transforming Growth Factor-beta (TGF-β) superfamily.

The canonical ALK2 signaling pathway is initiated by the binding of a bone morphogenetic protein (BMP) ligand, such as BMP6 or BMP7, to a type II BMP receptor (BMPRII). This binding event recruits and activates ALK2, leading to the phosphorylation of its GS domain. The activated ALK2 then phosphorylates downstream effector proteins, primarily Smad1, Smad5, and Smad8. These phosphorylated R-Smads form a complex with the common mediator Smad4, which then translocates to the nucleus to regulate the transcription of target genes involved in various cellular processes, including osteogenesis, cell differentiation, and proliferation.

Alk2-IN-2 exerts its inhibitory effect by competing with ATP for binding to the kinase domain of ALK2, thereby preventing the phosphorylation of downstream Smad proteins and blocking the signaling cascade.

Below is a diagram illustrating the ALK2 signaling pathway and the point of inhibition by **Alk2-IN-2**.





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Caption: ALK2 signaling pathway and inhibition by Alk2-IN-2.

Experimental Protocols

This section provides detailed methodologies for key experiments involving Alk2-IN-2.

In Vitro Kinase Assay

Objective: To determine the inhibitory activity of Alk2-IN-2 on ALK2 kinase activity.

Materials:

- Recombinant human ALK2 kinase domain
- Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
- ATP
- Substrate (e.g., a generic kinase substrate like Myelin Basic Protein or a specific peptide substrate)
- Alk2-IN-2 (dissolved in DMSO)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
- 384-well plates

Procedure:

- Prepare serial dilutions of Alk2-IN-2 in DMSO.
- Add 1 μL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
- Add 2 μL of a solution containing the ALK2 enzyme in kinase buffer to each well.
- Initiate the kinase reaction by adding 2 μ L of a solution containing the substrate and ATP in kinase buffer. The final ATP concentration should be at or near the Km for ALK2.



- Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
- Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's protocol (e.g., for ADP-Glo[™], add 5 μL of ADP-Glo[™] Reagent, incubate, then add 10 μL of Kinase Detection Reagent).
- Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each concentration of **Alk2-IN-2** and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based ALK2 Inhibition Assay (Luciferase Reporter Assay)

Objective: To assess the ability of **Alk2-IN-2** to inhibit ALK2-mediated signaling in a cellular context.

Materials:

- C2C12 cells (or another BMP-responsive cell line)
- Cell culture medium (e.g., DMEM with 10% FBS)
- BMP-responsive element (BRE)-luciferase reporter construct
- Transfection reagent
- Recombinant human BMP6
- Alk2-IN-2 (dissolved in DMSO)
- Luciferase assay reagent
- 96-well cell culture plates

Procedure:



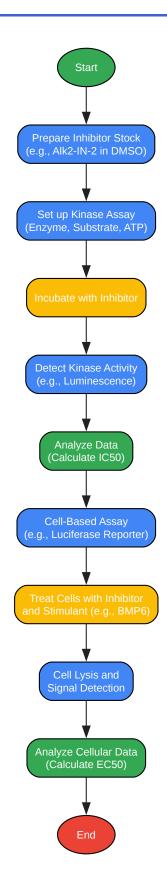




- Seed C2C12 cells in a 96-well plate and allow them to attach overnight.
- Co-transfect the cells with the BRE-luciferase reporter construct and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
- After 24 hours, replace the medium with a low-serum medium.
- Pre-treat the cells with various concentrations of Alk2-IN-2 or DMSO for 1 hour.
- Stimulate the cells with a constant concentration of BMP6 (e.g., 10 ng/mL) for 6-8 hours.
- Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
- Normalize the firefly luciferase activity to the Renilla luciferase activity.
- Calculate the percent inhibition of BMP6-induced luciferase activity for each concentration of Alk2-IN-2 and determine the EC₅₀ value.

Below is a diagram illustrating a general workflow for testing a kinase inhibitor.





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Caption: General experimental workflow for kinase inhibitor testing.



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References

- 1. glpbio.com [glpbio.com]
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